
3-ブロモ-1-メチル-1H-1,2,4-トリアゾール-5-アミン塩酸塩
概要
説明
3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride: is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and an amine group attached to the triazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry to form metal complexes.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell functions.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry:
- Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action, pharmacokinetics, and other properties of a specific triazole compound can vary greatly depending on its structure and the presence of other functional groups . Therefore, without specific studies on “3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride”, it’s difficult to provide detailed information.
生化学分析
Biochemical Properties
3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an intermediate in the synthesis of substituted triazoles, which are important in medicinal chemistry . It interacts with enzymes involved in the synthesis and modification of nucleic acids and proteins, potentially affecting their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival rates . Additionally, it can impact metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound binds to the active site of enzymes, forming stable complexes that either enhance or inhibit their catalytic activity . This binding can lead to changes in the conformation of the enzyme, affecting its ability to interact with substrates and other cofactors. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride over time are critical factors in its effectiveness in laboratory settings. Studies have shown that this compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to cumulative changes in gene expression and metabolic activity. These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable biological activity occurs. This dosage-dependent response underscores the importance of careful dosage optimization in experimental studies to avoid potential toxicity.
Metabolic Pathways
3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s interaction with metabolic enzymes can affect the levels of key metabolites, thereby influencing the overall metabolic flux within the cell. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester the compound within certain tissues, affecting its overall distribution and localization. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride typically involves the bromination of 1-methyl-1h-1,2,4-triazole followed by the introduction of an amine group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can optimize the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring.
Amination Reactions: The amine group can react with various electrophiles to form new compounds.
Common Reagents and Conditions:
Brominating Agents: Bromine, N-bromosuccinimide.
Solvents: Acetonitrile, dichloromethane.
Catalysts: Lewis acids such as aluminum chloride.
Major Products:
- Substituted triazoles with different functional groups.
- Oxidized or reduced forms of the triazole ring.
類似化合物との比較
- 3-Bromo-1-methyl-1h-1,2,4-triazole
- 5-Bromo-1-methyl-1h-1,2,4-triazole
- 3-Chloro-1-methyl-1h-1,2,4-triazole
Uniqueness: 3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride is unique due to the presence of both a bromine atom and an amine group on the triazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
特性
IUPAC Name |
5-bromo-2-methyl-1,2,4-triazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4.ClH/c1-8-3(5)6-2(4)7-8;/h1H3,(H2,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDXYYPKWTXBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


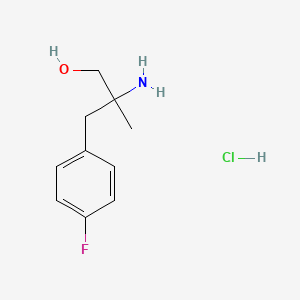
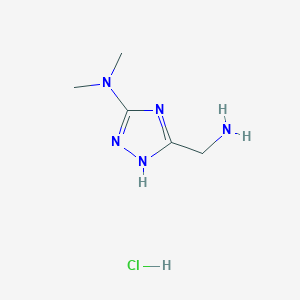
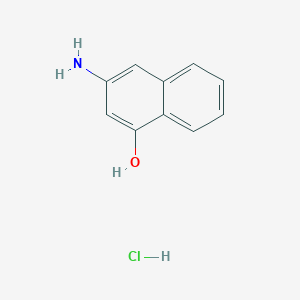
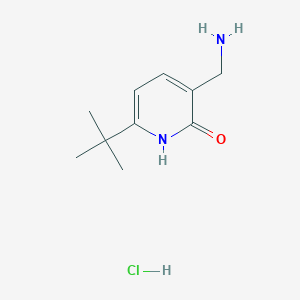
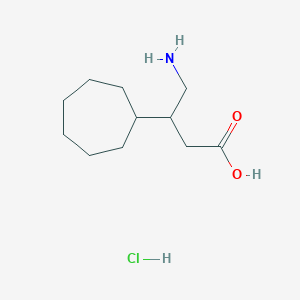

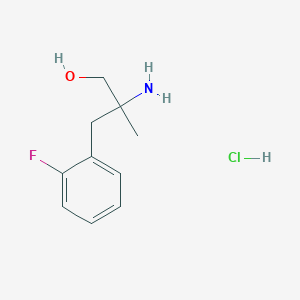
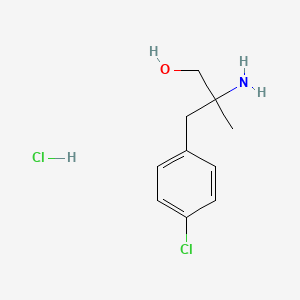
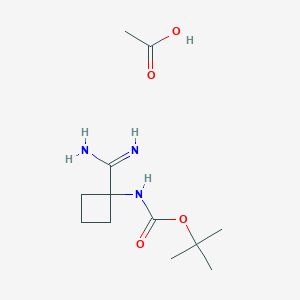
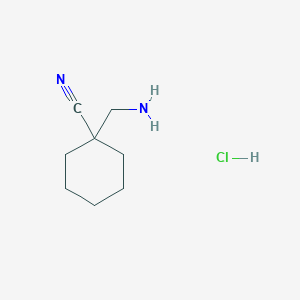
![3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B1383742.png)
![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride](/img/structure/B1383743.png)
![6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B1383744.png)
![Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione](/img/structure/B1383745.png)
